molecular formula C16H13FN2O B2832118 2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]-4-methylphenol CAS No. 763132-72-5

2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]-4-methylphenol

Cat. No.: B2832118
CAS No.: 763132-72-5
M. Wt: 268.291
InChI Key: LJNZETUEEBQTFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]-4-methylphenol is an organic compound that belongs to the class of phenols and pyrazoles. This compound is characterized by the presence of a fluorophenyl group attached to a pyrazole ring, which is further connected to a methylphenol moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]-4-methylphenol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-fluorophenylhydrazine. This intermediate is then reacted with 4-methylphenol in the presence of a suitable catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes. The use of catalysts such as platinum on carbon or Raney nickel can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]-4-methylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to the formation of quinones, while reduction of the pyrazole ring can yield hydropyrazoles .

Scientific Research Applications

2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]-4-methylphenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]-4-methylphenol involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]-4-methylphenol is unique due to its combined phenolic and pyrazole structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O/c1-10-6-7-16(20)12(8-10)15-9-14(18-19-15)11-4-2-3-5-13(11)17/h2-9,20H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNZETUEEBQTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NNC(=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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